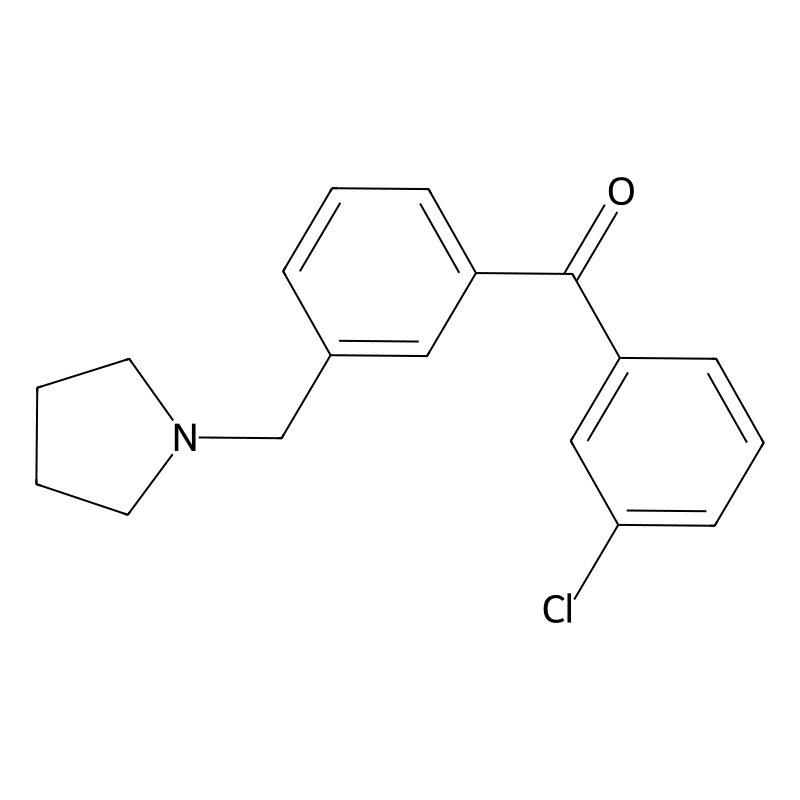

3-Chloro-3'-pyrrolidinomethyl benzophenone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Chloro-3'-pyrrolidinomethyl benzophenone is a chemical compound characterized by its unique structure, which includes a chloro group and a pyrrolidinomethyl substituent attached to a benzophenone framework. Its molecular formula is with a molecular weight of approximately 299.80 g/mol. This compound is of interest in various fields, including organic chemistry, medicinal chemistry, and material science due to its potential applications and biological activities.

- Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

- Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, converting the compound into alcohols or amines.

- Substitution: The chloro substituent on the benzene ring may be replaced by other functional groups through nucleophilic substitution reactions, allowing for the synthesis of various derivatives.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research into the biological activity of 3-Chloro-3'-pyrrolidinomethyl benzophenone has indicated potential antimicrobial and anticancer properties. The exact mechanisms of action are still under investigation, but it is believed that the compound may interact with specific enzymes or receptors, modulating their activity and influencing various biological pathways. Such properties make it a candidate for further study in drug development and therapeutic applications.

The synthesis of 3-Chloro-3'-pyrrolidinomethyl benzophenone typically involves several steps:

- Starting Materials: The synthesis begins with appropriate starting materials, such as chlorinated benzophenone derivatives and pyrrolidine.

- Condensation Reaction: A condensation reaction occurs in the presence of an acid or base catalyst to form the desired product. This step often requires careful control of reaction conditions to optimize yield and purity.

- Purification: The crude product is purified using techniques such as recrystallization or chromatography to isolate the final compound in high purity.

- Characterization: Characterization methods like NMR (Nuclear Magnetic Resonance) and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

3-Chloro-3'-pyrrolidinomethyl benzophenone has several notable applications:

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

- Pharmaceutical Development: Due to its biological activity, it is explored for potential use in drug formulations targeting various diseases.

- Material Science: Its unique chemical properties make it useful in developing specialty chemicals and materials with specific functionalities.

Interaction studies involving 3-Chloro-3'-pyrrolidinomethyl benzophenone focus on its binding affinity with various biological targets. Preliminary studies suggest that it may interact with specific proteins or enzymes involved in disease pathways, potentially leading to therapeutic applications. Further research is needed to elucidate these interactions and their implications for drug design.

Several compounds share structural similarities with 3-Chloro-3'-pyrrolidinomethyl benzophenone. Here are some notable examples:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 4-Chloro-3-fluoro-4'-pyrrolidinomethyl benzophenone | 898770-56-4 | Contains a fluoro group; potential differences in reactivity |

| 4'-Chloro-3-pyrrolidinomethyl benzophenone | 898770-22-4 | Lacks the chloro group on the three-position; different biological activity |

| 3-Chloro-4-fluoro-3'-pyrrolidinomethyl benzophenone | 898770-56-4 | Contains both chloro and fluoro groups; may exhibit distinct chemical behavior |

Uniqueness

The uniqueness of 3-Chloro-3'-pyrrolidinomethyl benzophenone lies in its specific substitution pattern, particularly the arrangement of chloro and pyrrolidinomethyl groups. This structural configuration imparts distinct chemical reactivity and potential biological properties compared to other similar compounds, making it a valuable target for further research in both chemistry and pharmacology.